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Cat. No.: B565257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Calindol, chemically known as (R)-N-((1H-indol-2-yl)methyl)-1-(naphthalen-1-yl)ethan-1-amine,

is a potent and selective positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).

As a second-generation calcimimetic, it emerged from the pioneering research on CaSR

modulators aimed at treating disorders of calcium homeostasis, such as secondary

hyperparathyroidism. Although Calindol did not achieve clinical use, its study has provided

valuable insights into the structure-activity relationships of calcimimetics and the crucial role of

stereochemistry in their pharmacological activity. This technical guide provides an in-depth

exploration of the discovery, history, and enantiomeric properties of Calindol, complete with

experimental methodologies and pathway visualizations.

Discovery and History
The journey to the discovery of Calindol is rooted in the broader history of calcimimetics. The

field was pioneered by NPS Pharmaceuticals, where researchers, led by Dr. Edward F.

Nemeth, discovered that small organic molecules could act as allosteric modulators of the

CaSR. This was a significant breakthrough, as the receptor's natural ligand is an inorganic ion,

calcium. Their work in the 1990s led to the identification of a class of phenylalkylamine

compounds that could mimic the effect of calcium on the CaSR, leading to the term

"calcimimetics."
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One of the first-generation calcimimetics to be extensively studied was NPS R-568. This

compound demonstrated the therapeutic potential of CaSR modulation. Calindol was

subsequently developed as a second-generation calcimimetic, representing a structural

evolution from the initial phenylalkylamine series. While the exact date of its first synthesis is

not readily available in the public domain, it is known to be a product of the research programs

at NPS Pharmaceuticals. Despite its potent in vitro activity, Calindol's development was not

pursued for clinical applications. Nevertheless, it remains an important tool for researchers

studying the pharmacology of the CaSR.

The Enantiomers of Calindol: A Tale of Two Mirror
Images
A critical aspect of Calindol's pharmacology is its chirality. The molecule possesses a single

stereocenter at the carbon atom of the ethylamine moiety, giving rise to two enantiomers: (R)-

Calindol and (S)-Calindol.

Pharmacological Activity
As with many chiral drugs, the biological activity of Calindol is highly dependent on its

stereochemistry. The (R)-enantiomer is the biologically active form, acting as a potent positive

allosteric modulator of the CaSR. In contrast, the (S)-enantiomer, sometimes referred to as ent-

Calindol, is reported to be functionally inactive. This stark difference in activity highlights the

specific three-dimensional requirements for binding and modulation of the CaSR.

Table 1: Pharmacological Data of Calindol Enantiomers and Derivatives
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Compound Chemical Name EC50 (nM) Reference

(R)-Calindol

(R)-N-((1H-indol-2-

yl)methyl)-1-

(naphthalen-1-

yl)ethan-1-amine

120 [1]

(S)-Calindol (ent-

Calindol)

(S)-N-((1H-indol-2-

yl)methyl)-1-

(naphthalen-1-

yl)ethan-1-amine

Functionally inactive [1]

7-nitrocalindol

(R)-N-((7-nitro-1H-

indol-2-yl)methyl)-1-

(naphthalen-1-

yl)ethan-1-amine

20 [1]

4-phenylcalindol

(R)-N-((4-phenyl-1H-

indol-2-yl)methyl)-1-

(naphthalen-1-

yl)ethan-1-amine

Equipotent to Calindol [1]

4-hydroxycalindol

(R)-2-(((1-

(naphthalen-1-

yl)ethyl)amino)methyl)

-1H-indol-4-ol

Equipotent to Calindol [1]

Experimental Protocols
Proposed Enantioselective Synthesis of (R)-Calindol
While a specific protocol for Calindol's synthesis is not publicly detailed, a plausible

enantioselective route can be constructed based on the synthesis of its key chiral intermediate,

(R)-1-(1-naphthyl)ethylamine, and subsequent coupling with an indole derivative.

Step 1: Enantioselective Synthesis of (R)-1-(1-naphthyl)ethylamine

This can be achieved via asymmetric reductive amination of 1'-acetonaphthone. A method

adapted from a patented procedure for a similar transformation is presented below.
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Materials: 1'-acetonaphthone, ammonium formate, a chiral ruthenium catalyst such as

chloro{--INVALID-LINK--amido}(p-cymene)ruthenium(II), isopropanol, sodium carbonate

solution (20%), dichloromethane, anhydrous sodium sulfate.

Procedure:

In a reaction vessel, dissolve 1'-acetonaphthone in isopropanol under a nitrogen

atmosphere.

Add the chiral ruthenium catalyst.

Add ammonium formate and stir the reaction mixture at room temperature for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance

liquid chromatography (HPLC).

Upon completion, add water to the reaction mixture and adjust the pH to 9 with a 20%

sodium carbonate solution.

Extract the aqueous layer with dichloromethane (3x).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purify the crude (R)-1-(1-naphthyl)ethylamine by vacuum distillation to yield a light yellow

oil. The enantiomeric excess can be determined by chiral HPLC.

Step 2: Synthesis of 2-(chloromethyl)-1H-indole

Materials: Indole-2-methanol, thionyl chloride, dichloromethane.

Procedure:

Dissolve indole-2-methanol in dichloromethane and cool the solution to 0°C.

Slowly add thionyl chloride to the cooled solution.
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Allow the reaction to stir at 0°C for 1-2 hours.

Quench the reaction by carefully adding a saturated sodium bicarbonate solution.

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium

sulfate.

Concentrate under reduced pressure to obtain 2-(chloromethyl)-1H-indole. This compound

can be unstable and should be used immediately in the next step.

Step 3: Coupling of (R)-1-(1-naphthyl)ethylamine and 2-(chloromethyl)-1H-indole

Materials: (R)-1-(1-naphthyl)ethylamine, 2-(chloromethyl)-1H-indole, a non-nucleophilic base

(e.g., diisopropylethylamine - DIPEA), acetonitrile.

Procedure:

Dissolve (R)-1-(1-naphthyl)ethylamine and 2-(chloromethyl)-1H-indole in acetonitrile.

Add DIPEA to the mixture.

Stir the reaction at room temperature for 24-48 hours.

Monitor the reaction by TLC or HPLC.

Once the reaction is complete, remove the solvent under reduced pressure.

Dissolve the residue in dichloromethane and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate.

Purify the crude product by column chromatography on silica gel to afford (R)-Calindol.

Chiral Resolution of Racemic Calindol
An alternative to enantioselective synthesis is the resolution of a racemic mixture. This can be

achieved by forming diastereomeric salts with a chiral resolving agent.
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Materials: Racemic Calindol, a chiral acid such as D-(-)-tartaric acid, a suitable solvent

system (e.g., ethanol/water mixture).

Procedure:

Dissolve racemic Calindol in a heated ethanol/water solution.

In a separate flask, dissolve an equimolar amount of D-(-)-tartaric acid in the same solvent

system.

Combine the two solutions and allow the mixture to cool slowly to room temperature, then

further cool in an ice bath to promote crystallization.

The salt of one diastereomer will preferentially crystallize out of the solution.

Collect the crystals by filtration and wash with a cold solvent.

To recover the free base, dissolve the crystals in water and basify the solution with a

suitable base (e.g., sodium hydroxide) to pH > 10.

Extract the free base with an organic solvent like dichloromethane.

Dry the organic layer and evaporate the solvent to obtain the enantiomerically enriched

Calindol.

The enantiomeric excess should be determined by chiral HPLC. The other enantiomer can

be recovered from the mother liquor.

Signaling Pathways and Experimental Workflows
Calcium-Sensing Receptor (CaSR) Signaling Pathway
Calindol, as a positive allosteric modulator, enhances the sensitivity of the CaSR to

extracellular calcium. The activation of the CaSR initiates a cascade of intracellular signaling

events primarily through the G-protein subtypes Gq/11 and Gi/o.
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CaSR signaling pathways activated by Calindol.

Experimental Workflow for Determining Calindol's
Bioactivity
The following diagram illustrates a typical workflow for assessing the in vitro potency of a CaSR

modulator like Calindol.
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Cell Culture & Plating

Assay Preparation

Measurement & Analysis

Result

Culture HEK293 cells
stably expressing CaSR

Plate cells in
multi-well plates

Load cells with a
calcium-sensitive dye

(e.g., Fluo-4 AM)

Measure fluorescence changes
upon compound addition using

a plate reader

Prepare serial dilutions
of Calindol enantiomers

Analyze dose-response data
and calculate EC₅₀ values

Potency determination
and enantiomer comparison
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Workflow for in vitro bioactivity assessment.

Conclusion
Calindol stands as a noteworthy example in the development of calcimimetics, particularly for

its clear demonstration of the importance of stereochemistry in drug-receptor interactions.
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Although it did not progress to clinical use, the study of Calindol and its enantiomers has

contributed significantly to our understanding of the Calcium-Sensing Receptor. The proposed

synthetic and resolution protocols, along with the detailed signaling pathways, provide a

comprehensive resource for researchers in the field of drug discovery and pharmacology who

are interested in the continued exploration of CaSR modulators. The stark difference in activity

between its (R) and (S) enantiomers serves as a powerful reminder of the three-dimensional

nature of pharmacology and the necessity of considering stereoisomerism in drug design and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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